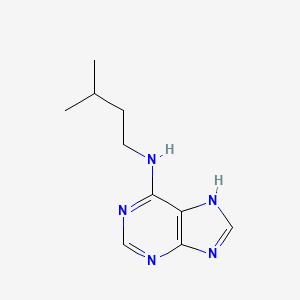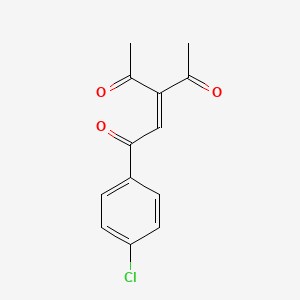
2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- is an organic compound with the molecular formula C13H11ClO3 It is a derivative of pentenedione, characterized by the presence of an acetyl group and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzaldehyde with acetylacetone in the presence of a base. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
科学的研究の応用
2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound may be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
2-Pentene-1,4-dione, 3-acetyl-1-phenyl-: Similar structure but lacks the chlorophenyl group.
Acetophenone: A simpler compound with a phenyl group instead of the chlorophenyl group.
2,4-Pentanedione: A related compound with a simpler structure, lacking the acetyl and chlorophenyl groups.
Uniqueness
2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- is unique due to the presence of both the acetyl and chlorophenyl groups, which confer specific chemical properties and reactivity. These functional groups make the compound versatile for various synthetic applications and provide unique interactions in biological systems.
特性
CAS番号 |
89201-19-4 |
|---|---|
分子式 |
C13H11ClO3 |
分子量 |
250.68 g/mol |
IUPAC名 |
3-acetyl-1-(4-chlorophenyl)pent-2-ene-1,4-dione |
InChI |
InChI=1S/C13H11ClO3/c1-8(15)12(9(2)16)7-13(17)10-3-5-11(14)6-4-10/h3-7H,1-2H3 |
InChIキー |
MUPDMAJBFRJIQO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=CC(=O)C1=CC=C(C=C1)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(Furan-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B14141670.png)
![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)
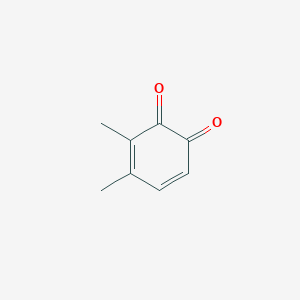
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)
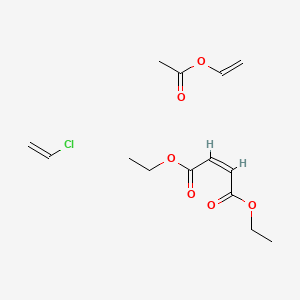
![2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-](/img/structure/B14141697.png)
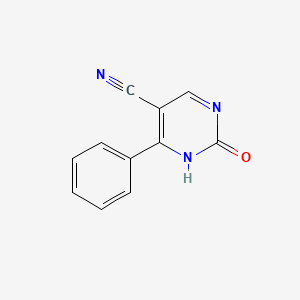
![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)


![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)


